N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide

Description

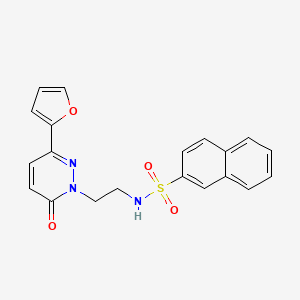

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene-2-sulfonamide group linked via an ethyl chain to a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a furan-2-yl moiety. This structure combines aromatic and heterocyclic systems, which are common in bioactive molecules. Sulfonamides are historically significant in medicinal chemistry due to their antimicrobial, antiviral, and enzyme-inhibitory properties . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs suggest relevance in drug discovery or materials science.

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c24-20-10-9-18(19-6-3-13-27-19)22-23(20)12-11-21-28(25,26)17-8-7-15-4-1-2-5-16(15)14-17/h1-10,13-14,21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVGNJUMZLAOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure as follows:

- Molecular Formula : C₁₉H₁₈N₄O₂S

- Molecular Weight : 366.44 g/mol

The sulfonamide functional group (-SO₂NH-) is crucial for its biological activity, particularly in inhibiting specific enzymes.

This compound exerts its biological effects primarily through:

- Enzyme Inhibition : The compound interacts with specific enzymes, notably those involved in folate synthesis in bacteria, leading to antimicrobial effects.

- Anticancer Activity : It may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress pathways.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies indicate that related compounds demonstrate effective inhibition against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 μg/mL |

| Compound B | Escherichia coli | 10 μg/mL |

| This compound | TBD | TBD |

These findings suggest a promising avenue for developing new antibiotics targeting resistant strains.

Anticancer Activity

In vitro studies have demonstrated the potential of this compound to inhibit the proliferation of cancer cell lines. For example, it has been shown to induce apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound). The results indicated a significant reduction in bacterial growth in treated samples compared to controls, highlighting its potential as an antibacterial agent .

- Anticancer Evaluation : Another investigation focused on the anticancer properties of related sulfonamides. The study revealed that compounds similar in structure to this compound exhibited cytotoxic effects against breast cancer cells (MCF7), with IC50 values indicating effective doses for therapeutic applications .

Toxicological Studies

Toxicological assessments are critical in evaluating the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit toxicity at high concentrations, they also demonstrate a capacity for cellular repair over time, indicating potential for therapeutic use with careful dose management .

Comparison with Similar Compounds

Table 1: Key Features of Comparable Compounds

Key Observations:

Core Scaffolds: The target compound and 5a () share a pyridazinone-sulfonamide core, but differ in substituents (furan vs. benzyloxy). Ranitidine-related compound B () features a furan but lacks the sulfonamide and pyridazinone moieties, limiting direct comparability . 2g () shares the naphthalene-sulfonamide group but incorporates a bulky tetramethylpiperidinyloxy substituent, which may introduce steric hindrance absent in the target compound .

Synthetic Routes :

- The target compound’s synthesis likely mirrors 5a (), substituting benzyl bromide with a furan-containing electrophile. The use of DMF and K₂CO₃ as a base is common in such SN2 reactions .

- 2g ’s lower yield (43%) highlights challenges in synthesizing sterically hindered sulfonamides, whereas the target compound’s linear ethyl chain may improve synthetic efficiency .

Molecular Weight and Physicochemical Properties :

- The target compound (395.43 g/mol) is heavier than 5a (357.39 g/mol), primarily due to the naphthalene group. Higher molecular weight may reduce aqueous solubility but enhance binding affinity in hydrophobic pockets .

- Furan’s electron-rich nature could enhance π-stacking compared to benzyloxy’s ether linkage, influencing interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.